molecular formula C16H15BrN2O B4847073 N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide

N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide

Cat. No.: B4847073
M. Wt: 331.21 g/mol
InChI Key: DIGUFAHLVZBLOU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their biological and pharmacological activities. This compound features a brominated phenyl group attached to an indolinecarboxamide structure, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide typically involves the following steps:

    Bromination: The starting material, 2-phenylindole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with 2-methylindoline-1-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indoline moiety can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate.

Major Products:

  • Substituted indolinecarboxamides
  • Oxidized or reduced indoline derivatives
  • Coupled products with extended aromatic or aliphatic chains

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds with potential biological activities.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical assays and drug discovery research.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and indolinecarboxamide moiety contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-methyl-1-indolinecarboxamide
  • N-(2-fluorophenyl)-2-methyl-1-indolinecarboxamide
  • N-(2-iodophenyl)-2-methyl-1-indolinecarboxamide

Comparison: N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

N-(2-bromophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-11-10-12-6-2-5-9-15(12)19(11)16(20)18-14-8-4-3-7-13(14)17/h2-9,11H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGUFAHLVZBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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